Product packaging for Methanediol(Cat. No.:CAS No. 463-57-0)

Methanediol

Cat. No.: B1200039
CAS No.: 463-57-0
M. Wt: 48.041 g/mol
InChI Key: CKFGINPQOCXMAZ-UHFFFAOYSA-N
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Description

Methanediol (CH2(OH)2), also known as formaldehyde monohydrate or methylene glycol, is the simplest geminal diol, an organic compound featuring two hydroxyl groups on the same carbon atom . In aqueous solutions, it exists in a dynamic equilibrium with its oligomers and formaldehyde, a balance governed by an estimated hydration constant of 10^3, which favors this compound in dilute solutions . This reagent is pivotal in atmospheric science, where it is recognized as a fundamental transient in the aerosol cycle and a key intermediate in the ozonolysis of alkenes . Its formation and stability are critical for understanding atmospheric processes, as it can act as an efficient sink for aldehydes, thereby influencing the atmospheric concentration of carbonyl compounds and coupling its chemistry with that of Criegee intermediates . Recent high-level studies have investigated its gas-phase oxidation by hydroxyl radicals as a potential source of formic acid, a significant contributor to precipitation acidity in remote regions . Beyond atmospheric studies, this compound serves as a fundamental building block in industrial chemistry. It is a direct precursor in the synthesis of urea-formaldehyde (UF) and melamine-formaldehyde (MF) resins, essential polymers known for their adhesive properties and use in plastics . It is also a key intermediate in the crossed Cannizzaro reaction . This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic purposes and is not for use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CH2(OH)2<br>CH4O2 B1200039 Methanediol CAS No. 463-57-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

463-57-0

Molecular Formula

CH2(OH)2
CH4O2

Molecular Weight

48.041 g/mol

IUPAC Name

methanediol

InChI

InChI=1S/CH4O2/c2-1-3/h2-3H,1H2

InChI Key

CKFGINPQOCXMAZ-UHFFFAOYSA-N

SMILES

C(O)O

Canonical SMILES

C(O)O

Other CAS No.

463-57-0
71946-83-3

Synonyms

methylene glycol

Origin of Product

United States

Theoretical and Computational Investigations of Methanediol

Electronic Structure Theory and Bonding Analysis of Methanediol

Electronic structure theory provides insights into the arrangement of electrons within a molecule, which dictates its chemical and physical properties. For this compound, these theoretical approaches have been vital in characterizing its elusive gas-phase existence and understanding its bonding characteristics. pnas.org

High-Level Quantum Chemical Methods Applied (e.g., CCSD(T), DFT)

High-level quantum chemical methods are indispensable tools for accurately predicting molecular properties. For this compound, various sophisticated methods have been employed to investigate its electronic structure and bonding. Coupled Cluster with Singles and Doubles and a perturbative treatment of Triples (CCSD(T)) is often considered the "gold standard" in quantum chemistry due to its high accuracy, though it is computationally demanding. publish.csiro.auarxiv.org Density Functional Theory (DFT) methods, while less computationally intensive, also provide valuable insights into molecular systems. publish.csiro.auresearchgate.net

Studies on this compound have utilized methods such as fourth-order Møller–Plesset perturbation theory (MP4), CCSD(T), and various DFT functionals (e.g., B3LYP). scispace.comresearchgate.netresearchgate.net For instance, MP2/cc-pVTZ calculations have been used to determine geometries, while CCSD(T)/cc-pVTZ//MP2/cc-pVDZ levels of theory have been applied for more accurate energy calculations. researchgate.net High-level ab initio techniques, including those employing quartic force fields (QFFs) based on coupled-cluster methods, have been used for rovibrational characterization, confirming the gas-phase preparation of this compound in its C2 conformation. researchgate.netnsf.gov DFT methods, such as B1LYP/cc-pVTZ, have shown good agreement with experimental values for infrared intensities and frequencies in cyclic clusters. researchgate.net

Basis Set Effects on Computational Accuracy

The choice of basis set in quantum chemical calculations significantly impacts computational accuracy. Basis sets are mathematical functions used to describe the orbitals of electrons in atoms and molecules. Larger and more flexible basis sets generally lead to more accurate results but come with a higher computational cost. shodor.org

For this compound, studies have employed various basis sets, including cc-pVDZ and cc-pVTZ, for geometry optimizations and energy calculations. scispace.comresearchgate.net The correlation consistent (cc) basis sets, such as cc-pVnZ (where 'n' denotes the cardinal number like Double-zeta (D), Triple-zeta (T), Quadruple-zeta (Q)), are popular for high-accuracy wavefunction-based quantum chemistry due to their systematic convergence characteristics. shef.ac.ukuni-muenchen.de Augmenting these basis sets with diffuse functions (e.g., aug-cc-pVnZ) can be particularly useful for describing intermolecular interactions and electron affinities. shef.ac.ukacs.org The systematic convergence of energies with increasing basis set size (e.g., from aDZ to aQZ) highlights the necessity of using at least triple-zeta quality basis functions for reliable binding energy calculations. acs.org

Quantum Chemical Calculations of this compound Stability

The stability of this compound is a critical aspect investigated through quantum chemical calculations, particularly given its transient nature in some environments.

Thermodynamic Stability in Gas Phase and Various Environments

Thermodynamic stability refers to the energy difference between a molecule and its decomposition products. Computational studies predict that this compound is thermodynamically stable, particularly at low temperatures. scispace.compnas.orgaip.org

In the gas phase, this compound is predicted to be thermodynamically stable at temperatures below 100 K, which is characteristic of interstellar grain mantles. scispace.comaip.orgacs.org At higher temperatures, such as 300 K, this compound is expected to decompose into formaldehyde (B43269) and water, a reaction that is entropically driven with a free energy change of 3 to 7 kJ at standard temperature and pressure. aip.org Gas-phase electronic structure calculations also indicate that two conformers of this compound, cis-CH₂(OH)₂ and trans-CH₂(OH)₂, are thermodynamically favorable, with the trans conformer being more stable. pnas.orgacs.org The formation of this compound from formaldehyde and water is endoergic by 11 to 21 kJ·mol⁻¹ for the cis and trans conformers, respectively. pnas.org

Kinetic Stability and Unimolecular Decomposition Barriers

Kinetic stability relates to the energy barrier that must be overcome for a molecule to decompose. This compound exhibits significant kinetic stability in the gas phase. pnas.orgvulcanchem.com

The unimolecular decomposition of this compound primarily occurs via dehydration to formaldehyde and water. scispace.compnas.org Theoretical calculations have determined substantial energy barriers for this process. The calculated barrier for the unimolecular decomposition of this compound at 300 K was found to be 42.8 and 44.6 kcal/mol at the MP4/cc-pVTZ//MP2/cc-pVDZ and CCSD(T)/cc-pVTZ//MP2/cc-pVDZ levels of theory, respectively. researchgate.net Another study reported a significant barrier of 191 kJ·mol⁻¹ (approximately 45.6 kcal/mol) hindering unimolecular decomposition, supporting its gas-phase kinetic stability with a lifetime of at least 7 μs. pnas.orgvulcanchem.com

The calculated infinite-pressure Rice–Ramsperger–Kassel–Marcus (RRKM) unimolecular decomposition rate for uncatalyzed decomposition was 3.6 × 10⁻²⁰ s⁻¹ at 300 K, implying gas-phase kinetic stability under laboratory and hot core conditions. aip.orgresearchgate.net At 300 K, an upper bound for the unimolecular decomposition rate of this compound is estimated to be 10⁻²² to 10⁻¹⁸ s⁻¹, corresponding to a lifetime lower limit of roughly 10¹⁰ to 10¹⁴ years. researchgate.netaip.org While some studies initially suggested that proton tunneling would not play a role due to intramolecular hydrogen bonding, later computational work challenged this, indicating that tunneling could enhance the decomposition rate by one to nine orders of magnitude at atmospheric temperatures (200 K to 300 K). pnas.org Furthermore, tropospheric trace components like water and formic acid can significantly lower the dehydration barrier, and this compound may even catalyze its own decomposition below 280 K. pnas.org

Table 1: Unimolecular Decomposition Barriers of this compound

Level of TheoryTemperature (K)Barrier (kcal/mol)Lifetime (s) (approx.)Reference
MP4/cc-pVTZ//MP2/cc-pVDZ30042.810¹⁰ - 10¹⁴ years researchgate.netaip.org
CCSD(T)/cc-pVTZ//MP2/cc-pVDZ30044.610¹⁰ - 10¹⁴ years researchgate.netaip.org
General Theoretical (unspecified exact method)-~45.6 (191 kJ/mol)≥ 7 μs pnas.orgvulcanchem.com
Uncatalyzed Dehydration (Kumar & Francisco)-42.4- acs.orgnih.gov

Computational Studies of Conformational Landscape and Isomerism

Computational studies have been instrumental in mapping the conformational landscape of this compound, identifying its stable isomers and their relative energies. Understanding the complete conformational space of a molecule often requires gas-phase studies, as intermolecular interactions in condensed phases can influence observed conformations. uva.es

This compound exists in at least two thermodynamically favorable conformers: cis and trans. pnas.orgacs.org These conformers differ in the relative orientation of their hydroxyl (-OH) groups. researchgate.net The C₂ conformer is found to be more stable than the Cₛ conformer, lying about 1.7 kcal/mol (at 298 K) or 2.3 kcal/mol (at 0 K) lower in energy. researchgate.net Predictions for their rotational constants, vibrational frequencies, infrared intensities, and dipole moments have also been provided through quantum chemical calculations. researchgate.net

The presence of an intramolecular hydrogen bond in this compound has been suggested, influencing its structure and properties. researchgate.net Computational studies have also explored the equilibrium constant for the gas-phase reaction between water and formaldehyde to form this compound, finding a value of 0.062 atm⁻¹ at 25°C. researchgate.net

Identification and Relative Energies of Conformers

Theoretical calculations have identified two primary thermodynamically favorable conformers of this compound: one possessing C₂ symmetry (often denoted as 1') and another with Cs symmetry (1'') wikipedia.orgscribd.comfishersci.at. The C₂ conformer is consistently found to be more stable than the Cs conformer.

Table 1: Relative Energies and Dipole Moments of this compound Conformers

ConformerSymmetryRelative Energy (kcal/mol) at 298 KRelative Energy (kcal/mol) at 0 KRelative Energy (kJ/mol)Dipole Moment (Debye)Source
1' (C₂)C₂0 (Reference)0 (Reference)0 (Reference)~0.03 scribd.comfishersci.nofishersci.be
1'' (Cs)Cs~1.7 or ~2.0~2.3~9.34 to ~102.7 or 2.72 wikipedia.orgscribd.comfishersci.atfishersci.nofishersci.be

The energy difference between these conformers is relatively small, with the C₂ conformer being more stable by approximately 1.7 to 2.0 kcal/mol at 298 K, or 2.3 kcal/mol at 0 K scribd.comfishersci.be. More recent high-level rovibrational characterization indicates the Cs conformation lies about 9.34 kJ/mol (approximately 2.23 kcal/mol) above the C₂ conformer fishersci.no. The energy barrier for the interconversion from the Cs to the C₂ conformer is predicted to be around 0.7-1 kcal/mol scribd.comfishersci.be.

A notable difference between the conformers lies in their dipole moments. The C₂ conformer exhibits a very low dipole moment (around 0.03 D), while the Cs conformer possesses a significantly higher dipole moment (2.7 D or 2.72 D) scribd.comfishersci.nofishersci.be. This distinction is crucial for potential detection methods, such as radioastronomy, where molecules with larger dipole moments are more readily observed scribd.comfishersci.nofishersci.be.

Role of Intramolecular Interactions

Intramolecular interactions, particularly hydrogen bonding, play a significant role in defining the structure and stability of this compound. Theoretical studies have indicated the presence of intramolecular hydrogen bonds within the molecule wikipedia.org. Early work suggested that this intramolecular hydrogen bonding might prevent the tunneling of hydroxyl protons during the decomposition of this compound wikipedia.org. However, subsequent computational investigations challenged this view, demonstrating that quantum mechanical tunneling can, in fact, enhance the decomposition rate by several orders of magnitude at atmospherically relevant temperatures (200 K to 300 K) wikipedia.org. Beyond monomeric forms, theoretical studies also suggest the possibility of this compound existing as dimers in the gas phase, stabilized by strong hydrogen bonding interactions among their oxygenate functionalities, with binding energies ranging from 7 to 11 kcal/mol scribd.combmrb.io.

Molecular Dynamics Simulations in this compound Research

Molecular dynamics (MD) simulations are powerful computational tools used to investigate the time-dependent behavior of molecular systems, providing insights into the dynamics, interactions, and reaction pathways of this compound in various environments.

Ab Initio Molecular Dynamics (AIMD) for Solvation Shell Dynamics

Ab initio molecular dynamics (AIMD), including methods like Car-Parrinello molecular dynamics (CPMD), has been extensively applied to study the structural, electronic, and spectroscopic properties of this compound in aqueous solutions wikipedia.orgnih.govnih.govuni.lu. These simulations are particularly effective in characterizing the intricate hydrogen bond interactions between the this compound solute and surrounding water molecules, highlighting the critical role of the solvent in stabilizing different this compound conformers in solution wikipedia.orgnih.govnih.govuni.lu.

AIMD simulations have also been employed to analyze the solvation shell dynamics of aqueous formaldehyde, which exists in equilibrium with this compound nih.gov. Research indicates that approximately 12 water molecules are located within the hydration shell of a this compound molecule nih.gov. For the decomposition of this compound to formaldehyde in aqueous solution, AIMD simulations have shown that four water molecules are directly involved in the reaction, with the entire hydration shell assisting the process nih.gov. The calculated free energy barrier for this interconversion at 300 K is approximately 46 kJ/mol nih.gov.

Classical Molecular Dynamics for Environmental Effects

Classical molecular dynamics simulations offer a computationally less intensive approach to study larger systems and longer timescales, making them suitable for investigating environmental effects on this compound. These simulations have been utilized to understand phenomena such as the desorption of species from ice surfaces, where desorption is shown to be dependent on the injected kinetic energy and the binding energy of the species fishersci.se.

Furthermore, classical MD has been applied to study the solvation behavior of formaldehyde, existing as this compound, in methanol-water mixtures. These studies reveal how the interplay of hydrophobic and hydrophilic interactions influences the arrangement of solvent molecules within the solvation shell around this compound bmrb.io. Classical MD simulations have also employed crystalline water-ice surfaces to model and understand the transfer of energy during the formation of various chemical species fishersci.se.

Born-Oppenheimer Molecular Dynamics (BOMD) for Reaction Pathways

Born-Oppenheimer molecular dynamics (BOMD) simulations are crucial for exploring complex reaction pathways where bond breaking and formation occur. BOMD has been widely used to study the formation mechanisms of complex organic molecules (COMs) in which this compound acts as a key intermediate fishersci.sewikipedia.org.

Specifically, BOMD simulations have modeled collisions between energetic projectiles, such as OH⁺, and amorphous cold methanol (B129727) ice substrates. These simulations provide detailed insights into the step-by-step reaction pathways that lead to the formation of this compound and other COMs in interstellar ice environments fishersci.sewikipedia.org. For instance, BOMD simulations have revealed that dihydroxycarbene (B1208571) (:C(OH)₂) and molecular hydrogen (H₂) can be products of this compound decomposition fishersci.se. The findings from these simulations are vital for interpreting laboratory experiments and identifying previously unassigned signals in spectroscopic data, particularly in astrochemistry.

Solvation Effects on this compound Structure and Reactivity

Solvation, particularly in aqueous environments, profoundly impacts the structure and reactivity of this compound. Water molecules act as catalysts, significantly lowering the energy barrier for the decomposition of this compound in aqueous solution nih.gov.

Table 2: Solvation Effects on this compound Decomposition

Effect of Water MoleculesObservation/FindingSource
Catalytic RoleWater molecules significantly reduce the energy barrier for this compound decomposition in aqueous solution. nih.gov
Cluster vs. Ring StructureThe activation energy for decomposition is reduced more efficiently by a water cluster (e.g., 5-water cluster) than by water molecules arranged in a ring structure around this compound. nih.gov
Hydrogen BondingHydrogen bonds formed with water molecules facilitate the decomposition by allowing minimal structural changes in this compound during the process and playing a significant role in reducing the activation energy. nih.gov
Hydration ShellIncluding water molecules within the hydration shell (e.g., 12 water molecules) in quantum mechanical calculations converges the activation energy for dehydration, and the calculated dehydration rate constant aligns well with laboratory experimental data. nih.gov
Free Energy BarrierThe free energy barrier for the interconversion of aqueous this compound to formaldehyde at 300 K is approximately 46 kJ/mol. nih.gov
Acid CatalysisWhile gas-phase hydrolysis of formaldehyde to this compound typically has a very high energy barrier, atmospheric acids like sulfuric acid can significantly lower this barrier by acting as bridges for hydrogen atom transfer, facilitating this compound formation in the atmosphere.

The activation energy for this compound decomposition is more effectively reduced when catalyzed by a water cluster compared to individual water molecules arranged in a ring structure nih.gov. The hydrogen bonds formed with surrounding water molecules are crucial; they allow for minimal structural changes in this compound during decomposition and contribute significantly to the reduction of the activation energy nih.gov. Theoretical simulations, when incorporating water molecules within the hydration shell (e.g., 12 water molecules), yield a dehydration rate constant that shows good agreement with experimental observations nih.gov.

Furthermore, while the direct gas-phase hydrolysis of formaldehyde to produce this compound typically involves an extremely high energy barrier, atmospheric acids, such as sulfuric acid, can significantly lower this barrier. These acids act as bridges for hydrogen atom transfer, thereby catalyzing the formation of this compound in the atmosphere. This catalytic effect underscores the importance of environmental factors in the stability and reactivity of this compound.

Hydrogen Bonding Interactions with Solvent Molecules (e.g., Water)

This compound's interactions with water molecules are predominantly characterized by hydrogen bonding, which significantly influences its stability and reactivity in aqueous environments. Computational studies have shown that water molecules can form hydrogen bonds with the hydroxyl groups of this compound, stabilizing the molecule and influencing its decomposition. researchgate.netacs.org

For instance, quantum chemistry calculations on small this compound-water clusters indicate that hydrogen bonding at the transition state can lower the barrier to dehydration by over 20 kcal/mol. researchgate.net This stabilization through hydrogen bonding allows for little change in the this compound's structure during decomposition, facilitating proton transfer processes. researchgate.netacs.org The catalytic effect of water, particularly through transition state stabilization via hydrogen bonding, is a well-known phenomenon in aqueous environments, where reactions often proceed at significantly faster rates compared to gas phase or non-polar solvents. aip.org

The strength and nature of these hydrogen bonds can be analyzed through molecular dynamics simulations, which provide insights into the local structure and connectivity of hydrogen-bonded networks. researchgate.net

Impact of Solvent Density and Temperature on Solvation Free Energy

The solvation free energy of a solute like this compound in a solvent such as water is a critical thermodynamic property that characterizes its molecular solvation. researchgate.netnih.gov Computational methods, including free-energy perturbation and thermodynamic integration, are employed to calculate solvation free energies, though these can be computationally demanding. kyoto-u.ac.jpresearchgate.net

Research has shown that accurate prediction of solvation free energy is vital for understanding molecular behavior in solution, with machine learning models and one-dimensional reference interaction site model (RISM) being developed to improve accuracy across various solvent systems. researchgate.net

Catalytic Role of Water Clusters in Solution-Phase Processes

Water molecules, especially when organized into clusters, play a significant catalytic role in the solution-phase processes involving this compound. Quantum chemical simulations have demonstrated that water clusters can efficiently reduce the activation energy for this compound decomposition. researchgate.net

For instance, the decomposition of this compound in aqueous solution involves a proton transfer mechanism, and water molecules actively participate in this process, reducing the energy barrier. researchgate.netacs.org Studies have explored different arrangements of water molecules around this compound, including ring structures and water clusters attracted by hydrogen bonds. It has been found that water clusters are more efficient in reducing the activation energy for decomposition compared to water molecules in a ring structure. researchgate.net

A cluster of five water molecules, in particular, has been shown to further reduce the energy barrier for decomposition processes, including those involving this compound. mdpi.com This catalytic effect arises from the ability of water molecules to form a network of hydrogen bonds, facilitating proton transfer with less energy. mdpi.com The calculated decomposition rate of this compound in water, considering the catalytic effect of water molecules, has shown good agreement with experimental observations. acs.orgmdpi.com

Table 1: Computational Findings on Water Cluster Catalysis in this compound Decomposition

Water Cluster ArrangementCatalytic Effect on Activation Energy ReductionNotes
Ring structureLess efficient researchgate.net
Water clusterMore efficient researchgate.net
Cluster of 5 H₂O moleculesFurther reduces energy barrier mdpi.com

Formation and Decomposition Mechanisms of Methanediol

Hydration Equilibrium of Formaldehyde (B43269) (HCHO) to Methanediol (CH₂(OH)₂)

The hydration of formaldehyde to form this compound is a reversible equilibrium, where formaldehyde (HCHO) reacts with water (H₂O) to yield this compound (CH₂(OH)₂). wikipedia.org

H₂C=O + H₂O ⇌ CH₂(OH)₂ vulcanchem.com

In aqueous solutions, this equilibrium strongly favors this compound, with an estimated equilibrium constant of approximately 10³ at ambient temperatures. wikipedia.orgvulcanchem.comstackexchange.com This means that in dilute aqueous formaldehyde solutions (less than 0.1%), this compound is the predominant species. wikipedia.orgstackexchange.com

In the gas phase, the direct hydrolysis of formaldehyde to this compound typically does not occur due to an extremely high energy barrier. cdnsciencepub.comacs.orgnih.gov Theoretical studies indicate a reaction barrier of approximately 38.6 kcal/mol for the uncatalyzed gas-phase hydrolysis of formaldehyde. acs.orgnih.gov However, the equilibrium can be established indirectly in clouds through a series of four reversible reactions. researchgate.netpnas.org

In aqueous solutions, formaldehyde is almost completely hydrated to this compound, which is also referred to as methylene (B1212753) glycol. chemtube3d.comrug.nlwikipedia.org The concentration of unhydrated formaldehyde in aqueous solutions is very low because the hydration equilibrium is shifted significantly towards this compound. rug.nl The reaction rate of formaldehyde hydration is slow under neutral pH conditions (pH 7) but can be significantly accelerated in the presence of acid or base catalysts. pdx.edu

The solvation free energy of this compound in water is highly dependent on temperature. researchgate.net The equilibrium ratio of this compound to formaldehyde in the aqueous phase has been determined to be around 2,200 at 298 K, increasing to 5,000 at 280 K, a typical cloud temperature. researchgate.net

Various catalysts play crucial roles in facilitating the hydration of formaldehyde to this compound, significantly lowering the reaction barriers.

Water Molecules: While a single water molecule can catalyze the hydration, the reaction is still negligibly slow in the gas phase. researchgate.netnih.gov However, the presence of multiple water molecules can facilitate the reaction. cdnsciencepub.com

Formic Acid (FA): Formic acid is highly effective in catalyzing the gas-phase hydrolysis of formaldehyde by significantly reducing the energy barrier. nih.gov The rate-limiting step involves the isomerization of a prereactive collision complex. nih.gov The effective barrier heights for formic acid-catalyzed pathways are substantially lower (approximately 1 to 4 kcal/mol) compared to the ~17 kcal/mol barrier for catalysis by a single water molecule. nih.gov

Sulfuric Acid (H₂SO₄): Sulfuric acid acts as a strong catalyst for the gas-phase hydrolysis of formaldehyde. acs.orgnih.govacs.org Kinetic calculations show that reaction rates catalyzed by sulfuric acid are 11–15 orders of magnitude faster than the uncatalyzed pathway at temperatures between 253 K and 298 K. acs.orgnih.gov The energy barrier for the sulfuric acid-catalyzed reaction can be as low as 1.5 kcal/mol with respect to the reactants formaldehyde and the (H₂SO₄)(H₂O) complex, representing a reduction of 37.1 kcal/mol compared to the uncatalyzed reaction. acs.orgnih.govacs.org In acidic conditions, a hydronium ion (H₃O⁺) can protonate the carbonyl oxygen of formaldehyde, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water. acs.orglibretexts.orgcdnsciencepub.comnih.govibm.com

Iodic Acid (HIO₃): Iodic acid can also catalyze the gas-phase hydrolysis of formaldehyde, contributing significantly to formaldehyde removal and this compound formation, particularly at temperatures below 260 K. vulcanchem.com The reaction of formaldehyde with iodic acid catalyzed by water dominates over the HIO₃ + OH reaction under full atmospheric conditions. vulcanchem.com

The following table summarizes the impact of various catalysts on the energy barrier for formaldehyde hydrolysis:

CatalystEnergy Barrier (kcal/mol)Reference
Uncatalyzed38.0 - 38.6 acs.orgnih.gov
Single Water Molecule~17 nih.gov
Formic Acid~1 - 4 nih.gov
Sulfuric Acid1.5 - 6.09 acs.orgnih.govacs.org
Iodic Acid-13.28 (enthalpy) vulcanchem.com

Aqueous-Phase Equilibrium and Solvent Catalysis

Gas-Phase Formation Mechanisms of this compound

Beyond the hydration of formaldehyde, this compound can also form through other gas-phase mechanisms, particularly involving excited-state dynamics and methane (B114726) activation.

This compound has been successfully synthesized and identified in the gas phase through excited state dynamics. pnas.orgresearchgate.netpnas.orgnsf.govnsf.gov This process involves the insertion of electronically excited atomic oxygen in its singlet D state (O(¹D)) into a carbon-hydrogen (C-H) bond of methanol (B129727) (CH₃OH). pnas.orgresearchgate.netpnas.orgnsf.govnsf.govacs.orgnih.govnih.govoup.comresearchgate.net This insertion reaction is barrierless and highly energetically favored, releasing approximately 155 kcal/mol of energy. pnas.orgacs.orgnih.govresearchgate.net This mechanism can occur in methanol-rich interstellar ices in cold molecular clouds, followed by sublimation in star-forming regions. pnas.orgresearchgate.netpnas.orgresearchgate.net

The direct conversion of methane to higher-value products like this compound is a challenging but significant area of research. High-valent iron-oxo species, particularly the iron oxide cation [FeO₂]⁺, have been investigated for their ability to activate methane and produce this compound in the gas phase. acs.orgresearchgate.net This process is inspired by the activity of P-450 enzymes and Rieske oxygenases, where high-valent Fe-oxo complexes play a key role in alkane oxidation. acs.orgresearchgate.net Theoretical calculations suggest a novel "oxygen rebound" pathway for the liberation of this compound in these reactions. acs.orgresearchgate.net This represents a significant step in bridging gas-phase models with condensed-phase biosystems for methane activation. acs.orgresearchgate.net

Spectroscopic Characterization Methodologies for Methanediol Studies

Theoretical Prediction of Spectroscopic Parameters

Quantum chemical calculations are fundamental to understanding the molecular structure of methanediol and predicting its spectroscopic parameters. High-level ab initio methods, particularly those employing quartic force fields (QFFs) based on coupled cluster theory, are utilized to generate highly accurate spectroscopic data rsc.orgnsf.govcore.ac.ukresearchgate.net. This compound exists in at least two primary conformers: C₂ and Cₛ symmetries, with the C₂ conformer generally being more stable rsc.orgnsf.govcore.ac.ukresearchgate.netresearchgate.netresearchgate.net.

Theoretical calculations provide detailed anharmonic vibrational frequencies and infrared (IR) intensities for both the C₂ and Cₛ conformers of this compound rsc.orgnsf.gov. The O-C-O antisymmetric and symmetric stretching modes are particularly significant, identified as the origin of prominent rovibrational features in the 980–1100 cm⁻¹ range rsc.orgnsf.gov. Experimental band origins for these features have been observed at 1580 cm⁻¹ and 1027 cm⁻¹ rsc.orgnsf.gov.

For the C₂ conformation, the ν10 and ν11 frequencies exhibit high intensities, measured at 95 and 267 km mol⁻¹, respectively. This makes the 980–1100 cm⁻¹ feature a crucial fingerprint for gas-phase this compound detection nsf.gov. Several other vibrational modes also possess intensities of 60 km mol⁻¹ or higher, which facilitates their potential detection in astronomical or atmospheric observations rsc.orgnsf.gov. While the predicted vibrational frequencies for both conformers are largely similar, a notable difference lies in the low-frequency torsion movement, which is calculated at 349 cm⁻¹ for the C₂ conformer and 155 cm⁻¹ for the Cₛ conformer at the QCISD level researchgate.net. Differences in IR intensities are also observed in the 1100–1400 cm⁻¹ region researchgate.net. The O-C-O asymmetric stretching normal mode typically corresponds to the most intense line in the IR spectrum researchgate.net. The OH stretching harmonic frequencies and the CH stretches of the Cₛ rotamer are particularly sensitive to the level of theory and the treatment of anharmonic resonances, respectively researchgate.netresearchgate.netacs.org.

Table 1: Representative Vibrational Frequencies and IR Intensities for this compound Conformers

ConformerModeFrequency (cm⁻¹)IR Intensity (km mol⁻¹)Notes
C₂ν10(Anharmonic)95High intensity, part of 980-1100 cm⁻¹ fingerprint nsf.gov
C₂ν11(Anharmonic)267High intensity, part of 980-1100 cm⁻¹ fingerprint nsf.gov
C₂Torsion349Low-frequency torsion researchgate.net
CₛTorsion155Low-frequency torsion researchgate.net
BothO-C-O Antisymmetric Stretch1058 (simulated)Origin of rovibrational feature researchgate.net
BothO-C-O Symmetric Stretch1027 (simulated)Origin of rovibrational feature researchgate.net

Theoretical studies provide comprehensive sets of rotational constants for both the C₂ and Cₛ conformers of this compound rsc.orgnsf.gov. High-level QFFs are capable of producing rotational constants that are typically within 30 MHz of experimental values, indicating a high degree of reliability in these predictions rsc.org.

A significant difference between the two conformers lies in their dipole moments. The C₂ conformer possesses a very low dipole moment, typically ranging from approximately 0.03 D to 0.055 D rsc.orgnsf.govcore.ac.uk. In contrast, the Cₛ conformer exhibits a much larger dipole moment of 2.72 D rsc.orgnsf.govcore.ac.uk. This substantial difference in dipole moment is critical for detection, as the higher dipole moment of the Cₛ conformer could potentially make it detectable in the microwave region, provided it is present in sufficiently high concentrations rsc.orgnsf.gov. This also suggests that the Cₛ conformer might be more amenable to detection in astrophysical environments via radioastronomy, despite being slightly higher in energy researchgate.netresearchgate.net. Investigations into tunneling effects on rotational constants indicate that these effects are negligible for the lower-energy C₂ rotamer but could modify the rotational constants of the Cₛ rotamer by several MHz, leading to rotational line splittings of a similar order researchgate.netacs.org.

Table 2: Predicted Dipole Moments for this compound Conformers

ConformerDipole Moment (Debye)Notes
C₂~0.03 - 0.055Very low, challenging for microwave detection rsc.orgnsf.govcore.ac.uk
Cₛ2.72Significantly higher, potentially detectable in microwave region rsc.orgnsf.govcore.ac.uk

Rotational Constants and Dipole Moments

In Situ Spectroscopic Probes and Detection Techniques

The gas-phase detection of this compound has long been elusive rsc.orgnsf.gov. However, recent breakthroughs in in situ spectroscopic probes and detection techniques have enabled its successful synthesis and identification in the gaseous state rsc.orgnsf.gov.

Photoionization Reflectron Time-of-Flight Mass Spectrometry (PI-ReTOF-MS) has emerged as a powerful technique for the detection and characterization of gaseous this compound rsc.orgnsf.gov. This method involves exposing methanol-oxygen ices to high-energy electrons, followed by sublimation and analysis of the sublimed species rsc.orgnsf.govpnas.orgpnas.org. PI-ReTOF-MS is particularly valuable due to its isomer-selective capability, allowing for the distinction of structural isomers based on their unique adiabatic ionization energies (IEs) pnas.orgpnas.orgresearchgate.netolemiss.edu.

The technique operates by systematically adjusting the photon energy above and below the ionization energy of the target isomer, thereby selectively ionizing gas-phase molecules pnas.orgpnas.org. The ionized species are then identified by examining their parent ions at a precise mass-to-charge (m/z) ratio pnas.orgpnas.org. This approach has been used in conjunction with infrared spectroscopy for comprehensive identification rsc.orgnsf.gov and has also facilitated the confirmation of molecular formulas through isotopic labeling studies pnas.org.

Infrared (IR) spectroscopy has played a crucial role in the experimental characterization of gas-phase this compound. A significant portion of its infrared spectrum has been characterized through the analysis of a mixture of formaldehyde (B43269) and water vapor in the gas phase rsc.orgnsf.gov. A key finding was the identification of a distinct rovibrational feature at 980–1100 cm⁻¹, which was confirmed to be this compound and was notably free from interference by water and formaldehyde rsc.orgnsf.gov.

The assignment of these spectral features was greatly aided by computational data, including B3LYP/aug-cc-pVTZ rotational parameters and experimental band origins rsc.orgnsf.gov. IR spectroscopy is recognized as an elegant and effective tool for identifying individual molecules and functional groups within complex organic mixtures pnas.org. Its high sensitivity and specific absorption selectivity for different molecules make it particularly well-suited for such gas-phase identifications researchgate.net.

Isotopic Substitution Studies for Mechanism Elucidation

Isotopic substitution studies have proven invaluable in elucidating the intricate formation and decomposition mechanisms of this compound [CH₂(OH)₂], a transient yet significant geminal diol. These studies, often coupled with advanced spectroscopic techniques and electronic structure calculations, provide critical insights into reaction pathways and molecular dynamics.

Formation Mechanism Elucidation The synthesis and identification of this compound have been achieved through the energetic processing of low-temperature methanol-oxygen ices. Isotopic substitution studies, specifically using deuterium (B1214612) (D) and oxygen-18 (¹⁸O), were crucial for its gas-phase identification via isomer-selective photoionization reflectron time-of-flight mass spectrometry researchgate.netnih.gov.

Detailed electronic structure calculations, corroborated by isotopic labeling experiments, have revealed that this compound forms via excited-state dynamics. This process involves the insertion of electronically excited atomic oxygen (O(¹D)) into a carbon-hydrogen (C-H) bond of the methyl (CH₃) group of methanol (B129727), followed by stabilization within an icy matrix researchgate.netnih.govnsf.govresearchgate.net. This barrierless insertion pathway is energetically favored over other potential reaction routes researchgate.net.

Decomposition Pathways While this compound exhibits gas-phase stability due to a significant energy barrier hindering its unimolecular decomposition, isotopic studies have contributed to understanding its fragmentation pathways researchgate.netnih.gov. The decomposition of this compound typically yields formaldehyde (H₂CO) and water (H₂O) researchgate.netnih.gov. Theoretical investigations incorporating proton tunneling effects have shown that tunneling can significantly enhance the rate of this compound decomposition, particularly at lower tropospheric temperatures (200-300 K), by up to nine orders of magnitude at 200 K researchgate.net.

Spectroscopic Characterization with Isotopic Analogues Isotopic substitution has been extensively utilized in infrared (IR) spectroscopy to assign vibrational modes and confirm the presence of this compound and its conformers in both gaseous and aqueous phases. Studies on isotopic analogues such as CH₂(OD)₂, CD₂(OH)₂, and CD₂(OD)₂ have provided specific spectral fingerprints, aiding in their detection and characterization researchgate.netacs.orgrsc.org.

In gaseous this compound, isotopic labeling helped determine specific band origins:

For CH₂(OH)₂, the O-C-O symmetric stretching mode was identified at 1027 cm⁻¹, and the O-C-O asymmetric stretching mode at 1058 cm⁻¹ rsc.org.

For CD₂(OH)₂, the CD₂ wagging mode was found at 1121 cm⁻¹, and the C-O-H bending mode at 1301 cm⁻¹ rsc.org.

In aqueous solutions, similar investigations using deuterium-substituted paraformaldehyde in H₂O and D₂O allowed for the characterization of this compound and its isotopic analogues. Key findings include:

Broad bands attributed to O-H stretching modes (3000–3700 cm⁻¹) and O-D stretching modes (2050–2750 cm⁻¹) acs.org.

For CH₂(OH)₂, a strong singlet band at approximately 1030 cm⁻¹ was primarily attributed to O-C-O stretching modes acs.org.

For CD₂(OH)₂-containing species, two intense bands at approximately 1100 cm⁻¹ and 980 cm⁻¹ were observed, mainly encompassing the CD₂ deformation and O-C-O stretching modes acs.org.

These spectroscopic data, summarized in Table 1, are crucial for identifying this compound in various environments, including atmospheric and astrochemical contexts. Furthermore, theoretical predictions based on these studies suggest that the trans-conformer of this compound is slightly more stable than the cis-conformer in aqueous solution, with an energy difference of approximately 0.62 kcal mol⁻¹, significantly influencing its observed infrared features acs.org.

Table 1: Key Infrared Absorption Bands of this compound and Isotopic Analogues

Compound / Isotopic AnaloguePhaseWavenumber (cm⁻¹)Primary AssignmentReference
CH₂(OH)₂Gaseous1027O-C-O Symmetric Stretching rsc.org
CH₂(OH)₂Gaseous1058O-C-O Asymmetric Stretching rsc.org
CH₂(OH)₂Aqueous~1030O-C-O Stretching acs.org
CH₂(OH)₂Aqueous3000–3700O-H Stretching acs.org
CD₂(OH)₂Gaseous1121CD₂ Wagging rsc.org
CD₂(OH)₂Gaseous1301C-O-H Bending rsc.org
CD₂(OH)₂Aqueous~1100, ~980CD₂ Deformation, O-C-O Stretching acs.org
CH₂(OD)₂Aqueous2050–2750O-D Stretching acs.org
CD₂(OD)₂Aqueous2050–2750O-D Stretching acs.org

Table 2: Energetic Stability of this compound Conformers

ConformerRelative Energy (kcal mol⁻¹)PhaseReference
trans0 (Reference)Aqueous acs.org
cis+0.62Aqueous acs.org

Role of Methanediol in Chemical Systems and Environments

Methanediol as a Key Intermediate in Organic Reaction Mechanisms

This compound's structure, featuring two hydroxyl groups on a single carbon, positions it as a reactive species in several organic transformations.

This compound is a product of the hydration of formaldehyde (B43269) (H₂CO), where it predominates in dilute aqueous solutions (<0.1%) wikipedia.orgwikipedia.org. The equilibrium constant for this hydration is estimated to be 10³, indicating a strong favorability for this compound formation in water wikipedia.org. This hydration reaction is a fundamental aspect of carbonyl compound chemistry, particularly for formaldehyde, which readily forms this compound in aqueous environments wikipedia.orgresearchgate.net. In more concentrated solutions, this compound can oligomerize to form HO(CH₂O)nH wikipedia.org.

The stability of this compound in the gas phase has been confirmed, with a significant energy barrier preventing its unimolecular decomposition back to formaldehyde and water researchgate.netpnas.org. This stability is crucial for its role as an intermediate.

This compound and its related species, such as the hydroxymethyl cation (CH₂OH⁺), are key organic intermediates in the formation pathways of complex organic molecules (COMs) aanda.org. Ab initio molecular dynamics simulations have shown that these intermediates are involved in the formation of stable COMs like methoxymethanol (B1221974) (CH₃OCH₂OH) and the formyl cation (HCO⁺) aanda.org. For instance, this compound can undergo secondary processes at higher impact energies (20–22 eV) to yield COMs aanda.org. It is also a precursor to dihydroxycarbene (B1208571) (:C(OH)₂), also known as Criegee intermediate, which is involved in the oxidation of unsaturated hydrocarbons with ozone aanda.org.

Research also suggests that this compound can be formed on water-rich ices in interstellar environments through reactions involving atomic carbon and hydroxyl radicals, contributing to the formation of interstellar COMs such as ethanol (B145695) and methanimine (B1209239) upon subsequent hydrogenation arxiv.orgnasa.gov.

This compound serves as an important intermediate in the production of formic acid (HCOOH) aanda.orgsmolecule.comkyoto-u.ac.jp. In aqueous solutions, this compound can be transformed into formic acid, particularly under basic conditions kyoto-u.ac.jp. This transformation can occur via Cannizzaro-type reactions, where this compound produces both methanol (B129727) (reduced form) and formic acid (oxidized form) kyoto-u.ac.jp. At higher temperatures (200–250 °C), two this compound molecules can also form glycolic acid kyoto-u.ac.jp.

In the atmosphere, this compound formed by the hydrolysis of formaldehyde is a crucial intermediate in the formation of atmospheric formic acid acs.orgacs.org. While the direct gas-phase reaction of formaldehyde with water to form this compound is not feasible due to a high activation enthalpy, catalytic pathways involving species like iodic acid (HIO₃) and atmospheric water can facilitate this formation, contributing to the sink of formaldehyde and the production of this compound acs.orgacs.org.

Participation in Complex Organic Molecule (COM) Formation

Significance in Atmospheric Chemistry Processes

This compound is a volatile organic compound (VOC) with significant implications for atmospheric chemistry, acting as a key transient in processes related to air quality and climate hawaii.eduaanda.orgresearchgate.net.

This compound is recognized as a fundamental transient in the aerosol cycle researchgate.net. It is suggested as a key intermediate in the formation of aerosols hawaii.eduaanda.org. The formation pathways of this compound are involved in the creation of secondary organic aerosols and other atmospheric constituents smolecule.com. Its presence and reactivity contribute to the growth and formation of these atmospheric particles, which have implications for cloud formation and radiative forcing aanda.orgresearchgate.net.

This compound plays a role in reactions that occur in the ozone layer of the atmosphere, specifically in ozonolysis wikipedia.orghawaii.eduaanda.orgresearchgate.net. It is believed to occur as an intermediate in the decomposition of carbonyl compounds in the atmosphere and as a product of ozonolysis on these compounds wikipedia.org. The Criegee intermediate, which is intrinsically involved in environmental processes, is formed from this compound and plays an important role in the oxidation of unsaturated hydrocarbons with ozone aanda.org. This compound can react with ozone and alkenes, leading to the generation of various carbonyl compounds and influencing atmospheric chemistry dynamics smolecule.com.

Contribution to Formic Acid Budget and Cloud Processing

This compound is an important intermediate in the atmospheric formation of formic acid (HCOOH) wikipedia.orgscribd.com. It is generated through the conversion of formaldehyde (HCHO) within clouds fishersci.iebmrb.io. Early research suggested that the gas-phase oxidation of this compound could significantly contribute to the atmospheric formic acid budget, potentially accounting for up to four times more formic acid than all other known chemical sources combined and resolving discrepancies between model predictions and observed atmospheric abundances fishersci.ca.

However, more recent theoretical and modeling studies have refined this understanding, indicating that this process contributes less than 10% of the source required to balance the global formic acid budget fishersci.iebmrb.io. This revision is attributed, in part, to a re-evaluation of the gas-phase reaction rate of this compound with hydroxyl (OH) radicals, which was found to be approximately three times slower than previously assumed fishersci.iefishersci.ca. Furthermore, reversible aqueous processes lead to a very low equilibrium ratio of gas-phase this compound to formaldehyde (approximately 2%) within clouds fishersci.iefishersci.ca. While outgassing upon cloud evaporation can increase this ratio, in-cloud reprocessing effectively limits the accumulation of this compound in the atmosphere bmrb.iofishersci.ca.

The estimated global production of formic acid from cloud-derived this compound reacting with OH radicals ranges from 1.2 to 8.5 Tg/y, with a best estimate of 3.3 Tg/y, a figure substantially lower than some prior reports bmrb.iofishersci.ca. Formic acid is a significant contributor to atmospheric acidity and plays a role in the nucleation of cloud droplets bmrb.iofishersci.ca.

Table 1: Estimated Global Formic Acid Production from Cloud-Derived this compound

ParameterValue (Tg/y)Source
Estimated Range1.2–8.5 bmrb.iofishersci.ca
Best Estimate3.3 bmrb.iofishersci.ca

Gas-Phase Oxidation Mechanisms of this compound

The formation of this compound can occur through the barrierless insertion of excited-state oxygen atoms [O(¹D)] into the carbon-hydrogen bonds of methanol wikipedia.org. Laboratory synthesis and detection of this compound have confirmed its gas-phase stability, which is supported by a substantial energy barrier that prevents its unimolecular decomposition into formaldehyde and water fishersci.se.

In the gas phase, this compound can undergo oxidation by hydroxyl (OH) radicals in the presence of oxygen (O₂) to produce formic acid scribd.com. Theoretical investigations have shown that the gas-phase reaction rate between this compound and OH is slower than initially estimated fishersci.iefishersci.ca. In low-pressure environments, such as interstellar hot cores, the primary destruction pathway for this compound is unimolecular decomposition to formaldehyde and water. Despite this, this compound exhibits kinetic stability in the gas phase under typical laboratory and hot core temperatures.

Implications in Interstellar and Astrochemistry

This compound is considered an important, albeit unstable or reactive, molecule in the field of astrochemistry.

Predicted Occurrence on Interstellar Grain Surfaces and Ices

This compound, also referred to as methylene (B1212753) glycol, is predicted to exist on the surfaces of interstellar grains. Its formation is hypothesized to occur through reactions on grain surfaces, initiated by ultraviolet (UV) radiation or cosmic ray processing of ice mantles. These icy mantles are rich in water, and formaldehyde, a known product of such processes, has been observed in various interstellar environments, including cold molecular clouds, protostellar ices, hot core gases, and cometary comae. This compound is predicted to be thermodynamically stable at temperatures below 100 K, which are characteristic of interstellar grain mantles. It is also considered a precursor to complex organic molecules, such as sugars and amino acids, representing an early stage in interstellar prebiotic molecular evolution. Simulations suggest that methanol ice-mantles can act as significant generators of complex organic molecules, including this compound.

Formation in Methanol-Rich Ices via Ionizing Radiation

This compound can form in methanol-rich interstellar ices on interstellar nanoparticles within cold molecular clouds when exposed to ionizing radiation wikipedia.orgfishersci.se. Laboratory experiments have successfully synthesized and identified this compound by subjecting low-temperature methanol-oxygen ices to energetic electrons, followed by sublimation into the gas phase wikipedia.orgfishersci.se. Electronic structure calculations corroborate a formation pathway involving the reaction of electronically excited oxygen atoms with methanol. This process proceeds via excited state dynamics, where electronically excited atomic oxygen [O(¹D)] inserts into a carbon-hydrogen bond of the methanol's methyl group, subsequently stabilizing within the icy matrix fishersci.se. This insertion reaction is considered barrierless wikipedia.org. An alternative formation pathway proposed involves the impact of a hydroxyl cation (OH⁺) on a methanol molecule within an ice mantle, leading to a protonated this compound intermediate that then deprotonates to yield stable this compound.

Relevance to the Formation of Complex Organic Molecules in the Interstellar Medium

This compound serves as a key intermediate in the synthesis of complex organic molecules (COMs) in the interstellar medium. It acts as a precursor for various molecules, including methoxymethanol, the formyl radical, the Criegee biradical, and formaldehyde. Its role extends to being a fundamental prebiotic molecule, participating in gas-phase reactions that are crucial for the formation of amino acids and sugars. The detection of this compound in hot core environments would significantly advance the understanding of complex organic chemistry in the interstellar medium. The chemistry occurring on the surface of icy dust grains is particularly important for COM formation, especially in warmer regions, where radicals can diffuse and recombine. This compound is predicted to form on these interstellar ice grains and subsequently contribute to the broader formation of COMs.

Potential for Radio Astronomical Detection

The successful laboratory synthesis and identification of this compound have paved the way for its potential detection in the gas phase using radio telescopes wikipedia.orgfishersci.se. Observational searches for this compound are considered valuable for elucidating grain surface chemistry and are expected to be straightforward due to predictions of its high gas-phase abundance in hot core regions.

For radio astronomical detection, a precise pure rotational spectrum of this compound is essential for comparison with interstellar line surveys. Theoretical rovibrational characterization provides crucial spectroscopic data, including rotational constants, anharmonic vibrational frequencies, and distortion constants, which are necessary for simulating accurate spectra to facilitate detection. Notably, several vibrational modes of this compound exhibit high intensities (e.g., 60 km mol⁻¹ or higher), which would aid in its astronomical detection, particularly in the far infrared/terahertz range. Furthermore, the Cs conformer of this compound, although slightly higher in energy, possesses a significantly larger dipole moment (2.72 D) compared to the C2 conformer (0.055 D), suggesting that it might be more readily observable in microwave studies and radio-astronomical observations.

Role in Prebiotic Chemistry

This compound, also known as methylene glycol, is the hydrated form of formaldehyde that exists predominantly in aqueous solutions. cambridge.orgresearchgate.netnih.gov Its role in prebiotic chemistry is significant, primarily due to its equilibrium with formaldehyde, a molecule considered a crucial precursor for the formation of essential biomolecules, particularly sugars, on early Earth. cambridge.orgresearchgate.netmdpi.com

The formose reaction, a well-studied pathway in prebiotic chemistry, involves the autocatalytic condensation of formaldehyde to produce a diverse range of carbohydrates, including two- and three-carbon sugars, pentoses, hexoses, and branched-chain sugars. cambridge.orgresearchgate.netmdpi.comnih.govsciencepublishinggroup.comresearchgate.netacs.org This reaction is considered prebiotically plausible given that formaldehyde could have formed under UV light in planetary atmospheres and been delivered by meteors. researchgate.net The presence of trace amounts of glycolaldehyde (B1209225) is typically required to initiate the formose reaction, which then proceeds through a series of aldol (B89426) additions. nih.gov Minerals, such as silica, have been shown to play a crucial role in facilitating and stabilizing sugar synthesis via the formose reaction, acting as scaffolds that favor reactant interaction and provide stabilization. acs.org

Beyond its direct involvement in sugar synthesis via formaldehyde, this compound is also recognized as a small prebiotic molecule that can originate from photo-driven grain surface chemistry in interstellar environments. nasa.gov Research indicates that it serves as a precursor to other vital prebiotic molecules, including sugars and amino acids. nasa.gov Computational simulations have proposed mechanisms for its formation and subsequent reactions within prebiotic systems. For instance, this compound can be synthesized from formic acid and formamide (B127407) through a two-hydrogen-transfer hydrogenation mechanism, which can be catalyzed by formic acid. nih.govacs.org Subsequently, this compound can undergo dehydration to regenerate formaldehyde, thereby contributing to the pool of this essential building block in prebiotic chemistry. nih.govacs.org

The stability and availability of formaldehyde (and thus this compound in solution) were critical for the synthesis of pre-biological molecules. Studies on the stability of aqueous formaldehyde under conditions like gamma irradiation suggest that while it can decompose, it is also regenerated through formic acid and other radiolytic intermediaries, ensuring its continued presence for prebiotic processes. cambridge.org

Advanced Research Methodologies and Future Directions in Methanediol Studies

Development of Novel Spectroscopic Detection Methods for Transient Species

The successful synthesis and detection of gas-phase methanediol represent a crucial breakthrough in its study. Researchers have employed sophisticated spectroscopic techniques to overcome the challenges associated with its transient existence.

A key development has been the use of high-tech mass spectrometry, specifically isomer-selective photoionization reflectron time-of-flight mass spectrometry (PI-ReTOF-MS), combined with isotopic substitution studies hawaii.edupnas.orgnsf.govrsc.org. This method has enabled the identification of this compound in the gas phase upon sublimation from low-temperature methanol-oxygen ices pnas.orgnsf.govrsc.org. The ability to selectively ionize and detect specific isomers provides an invaluable tool for studying such elusive species.

While traditional infrared (IR) spectroscopy faces limitations due to the severe overlap of this compound's absorptions with those of precursor molecules like methanol (B129727) and water, advancements have allowed for its application pnas.orgnsf.govresearchgate.net. Researchers have successfully probed the infrared spectrum of gaseous this compound, identifying specific rovibrational features in the 980–1100 cm⁻¹ range that are free from interference nsf.govrsc.orgresearchgate.net. These spectroscopic data, including fundamental frequencies and rovibrational constants, are crucial for future investigations, including potential astronomical detection in the interstellar medium and further laboratory work nsf.govrsc.orgresearchgate.net.

Furthermore, step-scan Fourier-transform infrared spectroscopy (ssFTIR) has been highlighted as an elegant tool for simultaneously acquiring spectroscopic and kinetic information of reactions, proving effective in identifying unstable species and elucidating reaction dynamics in the gas phase researchgate.net. These novel spectroscopic approaches are essential for characterizing this compound and other transient intermediates in real-time and in situ.

Advanced Computational Modeling Approaches

Computational modeling has emerged as an indispensable tool for understanding this compound, complementing experimental observations by providing insights into its stability, reactivity, and interactions in various environments. These approaches range from highly accurate quantum chemical calculations to multi-scale simulations and the computational design of catalytic systems.

Higher Accuracy Quantum Chemical Calculations (e.g., Explicitly Correlated Methods)

The inherent instability and transient nature of this compound necessitate high-accuracy quantum chemical calculations to reliably predict its properties and behavior. Explicitly correlated methods, such as coupled-cluster calculations augmented with F12 corrections (e.g., CCSD(T)-F12), are at the forefront of achieving chemical accuracy (typically within 1 kcal/mol of experimental values) for thermochemical properties nih.govacs.orgwikipedia.orgarxiv.org. These methods are designed to efficiently account for electron correlation and overcome basis set incompleteness errors, which are critical for small, highly correlated systems like this compound acs.orgarxiv.org.

Other high-level composite ab initio methods, including the Weizmann-n (Wn) theories, High-Accuracy Extrapolated ab initio Thermochemistry (HEAT), and the Feller–Peterson–Dixon (FPD) approach, are also employed acs.orgpublish.csiro.au. These composite schemes combine calculations at different levels of theory and basis sets to achieve high accuracy for molecules, enabling precise predictions of properties such as enthalpies of formation and atomization energies acs.orgwikipedia.orgpublish.csiro.au. While computationally demanding, these approaches provide the most reliable theoretical data for benchmarking lower-level methods and guiding experimental efforts acs.orgpublish.csiro.au.

Multi-Scale Modeling of this compound Reactivity in Complex Environments

This compound's relevance in diverse environments, from atmospheric aerosols to interstellar ices, necessitates multi-scale modeling approaches that can bridge different spatial and temporal scales. These methodologies integrate quantum mechanical (QM) calculations with classical molecular dynamics (MD) or coarse-grained (CG) simulations to capture the behavior of this compound in complex systems.

Multi-scale modeling frameworks are being developed to study phenomena in biology and materials science, connecting quantum and atomistic levels to macroscopic observables coe-mecs.atuchicago.eduschrodinger.comscm.com. For this compound, this involves understanding its reactivity in aqueous solutions, icy matrices, and atmospheric conditions, where solvent effects and interactions with other molecules play a significant role schrodinger.comrsc.orgacs.org.

Reactive coarse-graining methods are a promising direction within multi-scale modeling, allowing for the simulation of chemical reactions within larger, more complex systems by representing groups of atoms as single "coarse-grained" beads while still retaining reactive capabilities uchicago.edu. Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approaches are also crucial, enabling the study of chemical transformations by treating the reactive core with high-level QM methods and the surrounding environment with less computationally intensive MM force fields acs.org. These advanced techniques are vital for elucidating the intricate reaction pathways and equilibria involving this compound in its natural environments.

Computational Design of Catalytic Systems for this compound Chemistry

The principles of computational chemistry are increasingly applied to the design of novel catalytic systems that can influence this compound's formation, conversion, or degradation pathways. This involves using computational simulations to predict catalyst efficacy and guide experimental synthesis.

Density Functional Theory (DFT) calculations are widely utilized to investigate reaction mechanisms and justify proposed catalytic cycles rsc.orgchemrxiv.orgd-nb.info. For instance, computational studies have explored the design of electro-organocatalysts for the conversion of carbon dioxide (CO₂) into formaldehyde (B43269), a process that inherently involves this compound as an intermediate chemrxiv.orgacs.org. These studies analyze the free energies of various intermediates, including aqueous this compound, to understand the thermodynamic favorability of different reaction steps chemrxiv.orgacs.org.

Furthermore, computational mechanistic studies, often combining DFT with ab initio molecular dynamics (AIMD) simulations, are employed to gain atomic-level insight into catalytic processes involving this compound. An example is the investigation of ruthenium-catalyzed methanol dehydrogenation, where this compound and formic acid are key intermediates, and understanding solvent effects is paramount for catalyst design rsc.org. The goal is to identify inherent design principles for catalysts that can efficiently control this compound chemistry, contributing to areas like hydrogen production or carbon utilization rsc.orgd-nb.infofindaphd.com.

Interdisciplinary Research on this compound Reactivity and Equilibria

Research into this compound spans multiple scientific disciplines, highlighting its broad impact and the need for interdisciplinary collaboration. Its reactivity and equilibrium behavior are particularly significant in atmospheric and astrochemistry.

In atmospheric chemistry , this compound is recognized as a key intermediate in the formation of aerosols and reactions within the ozone layer hawaii.edupnas.orgnsf.gov. It is suggested to play a fundamental role in aerosol growth and is considered a precursor to atmospheric formic acid pnas.orgnsf.govresearchgate.net. However, the extent of its contribution to atmospheric formic acid production is an ongoing area of research, with some studies suggesting it may be a minor source compared to other pathways researchgate.net. The interactions of this compound with Criegee intermediates, which are crucial in atmospheric ozonolysis, are also vital for understanding atmospheric chemistry pnas.orgnsf.govnsf.gov.

In astrochemistry , this compound is predicted to form on interstellar ice grains and is considered a key organic intermediate on the path to more complex organic molecules hawaii.edupnas.orgnsf.govresearchgate.netaanda.org. Its recent synthetic production in the laboratory has opened avenues for astronomers to potentially identify this elusive molecule in deep space using radio telescopes hawaii.edu.

The equilibrium between formaldehyde and this compound in aqueous solutions is also a critical aspect of its chemistry. This compound is a product of formaldehyde hydration, and the equilibrium constant is estimated to be 10³, indicating that this compound predominates in dilute aqueous solutions (<0.1%) wikiwand.comwikipedia.org. In more concentrated solutions, it tends to oligomerize wikiwand.comwikipedia.org. Understanding these equilibria is essential for accurately modeling its behavior in various aqueous and condensed-phase environments.

Unexplored Theoretical Aspects and Prediction of Related Compounds (e.g., Methanetriol (B8790229), Methanetetraol)

Beyond this compound, theoretical chemistry continues to explore the existence, stability, and properties of related, more highly hydroxylated methane (B114726) derivatives, such as methanetriol and methanetetraol. These compounds represent fascinating challenges due to their predicted instability and the difficulty of experimental observation.

Methanetriol (orthoformic acid) , with the chemical formula HC(OH)₃, was long considered a hypothetical compound, expected to decompose instantly into formic acid and water wikipedia.orgwikiwand.com. However, recent experimental advancements in 2024 have shown its observation to be possible, identified by mass spectrometry following the electron-irradiation of a frozen mixture of methanol and oxygen wikipedia.orgwikiwand.com. This experimental confirmation validates previous theoretical predictions and opens new avenues for studying its chemistry. While the compound itself is unstable, its esters, known as orthoformates, are well-known and commercially available wikipedia.orgwikiwand.com.

Methanetetraol (orthocarbonic acid) , with the chemical formula C(OH)₄, remains a hypothetical compound wikipedia.orgen-academic.com. Its molecular structure would consist of a single carbon atom bonded to four hydroxyl groups, making it a fourfold alcohol wikipedia.orgen-academic.com. Theoretical calculations predict it to be highly unstable, spontaneously decomposing into carbonic acid and water wikipedia.orgen-academic.com. While the free acid is elusive, the tetravalent CO₄ moiety is found in stable organic compounds known as orthocarbonates (esters of orthocarbonic acid), and salts of the fully deprotonated orthocarbonate anion (CO₄⁴⁻) have been synthesized under high-pressure conditions wikipedia.orgen-academic.com. Theoretical studies continue to investigate the potential stability of such anions and their salts en-academic.com.

The ongoing theoretical exploration of these higher polyols of methane, coupled with advancements in experimental techniques capable of detecting transient species, promises to further expand our understanding of carbon-oxygen bonding and the fundamental chemistry of highly hydroxylated organic compounds.

Q & A

Q. How does the hydration equilibrium of formaldehyde influence methanediol formation in aqueous solutions?

this compound forms via the hydration of formaldehyde (CH₂O + H₂O ↔ CH₂(OH)₂) with an equilibrium constant Khyd ≈ 2 × 10³ . This equilibrium is critical for experimental design, as this compound dominates in dilute solutions (<0.1%), while oligomerization occurs at higher concentrations. Researchers must account for pH and temperature effects, as the pKa of this compound ranges from 13.05 to 13.55 in alkaline conditions, impacting its stability and reactivity . Methodologically, apparent Henry’s law constants (KH,app = KH × Khyd) should be used to quantify dissolved formaldehyde and this compound in aqueous systems .

Q. What experimental techniques are used to characterize this compound in solution?

<sup>13</sup>C NMR spectroscopy is a key tool for studying this compound dynamics. Due to rapid proton exchange between this compound and its anion, a single weighted-average <sup>13</sup>C signal is observed at ~83.0 ppm (protonated form). Titration curves of chemical shift vs. pD reveal hydration/dehydration kinetics and equilibrium constants . For computational validation, density functional theory (DFT) can model vibrational modes and thermodynamic properties, but requires corrections for hydrogen bonding (e.g., stabilizing OH* intermediates by 0.5 eV in adsorption studies) .

Q. How do thermodynamic properties of this compound inform its reactivity in redox reactions?

The standard free energy of this compound formation from CO₂ and H₂ is 0.36 eV, calculated using the Computational Hydrogen Electrode (CHE) model . Experimental enthalpy (ΔHf<sup>0</sup>) and entropy (S<sup>0</sup>) values for reactants (Table S1 ) are essential for constructing free energy diagrams. At 0 V vs. RHE, the reduction pathway favors O-hydrogenation (limiting potential: -0.33 V) over C-O bond dissociation (-0.31 V), with barriers sensitive to applied potentials .

Advanced Research Questions

Q. What computational methods resolve contradictions in this compound’s role in systemic toxicity studies?

Despite this compound constituting >99.9% of hydrated formaldehyde in equilibrium, pharmacokinetic models show it does not enhance systemic delivery to distal tissues . This contradiction arises from kinetic vs. thermodynamic dominance: hydration is rapid, but this compound’s instability in vivo leads to rapid dehydration back to formaldehyde. Advanced QM/MM simulations reveal that water molecules in the hydration shell lower the dehydration energy barrier (converging at ~12 H₂O molecules), accelerating CH₂(OH)₂ → CH₂O + H₂O . Researchers must integrate both equilibrium constants and kinetic rates in toxicity models .

Q. How do interfacial electric fields affect this compound reduction pathways in electrocatalysis?

On RuO₂ catalysts, this compound reduction favors formic acid over CO or methane due to adsorption energetics. DFT studies show that at -1 V vs. RHE, the CHO intermediate’s free energy (0.76 eV) is higher than HCOOH (0.35 eV), disfavorable for C–C coupling . The CHE model incorporates potential-dependent corrections: ΔG(U) = ΔG0</sup> + eU, where U shifts the driving force for proton-electron transfer steps. Experimental validation requires in situ Raman spectroscopy to track surface-bound intermediates .

Q. What methodological challenges arise in synthesizing and stabilizing this compound for astrochemistry studies?

this compound’s synthesis (via gas-phase radical recombination of CH₂O and OH) requires ultrahigh-vacuum conditions to prevent oligomerization . Stabilization in matrices at ~10 K preserves its structure for IR and microwave spectroscopy. Contamination risks (e.g., formaldehyde or water) necessitate rigorous purification of precursors and cryogenic trapping . Recent breakthroughs used tunable photoionization to detect CH₂(OH)₂ in interstellar ice analogs, with <sup>13</sup>C isotopic labeling confirming spectral assignments .

Contradictions and Open Questions

  • Hydration vs. Toxicity : While this compound is thermodynamically favored, its rapid dehydration in vivo complicates toxicity assessments .
  • Catalytic Selectivity : RuO₂’s preference for H₂ over CO₂ reduction challenges its use in methanol synthesis, requiring alloy catalysts to suppress H2 evolution .

Retrosynthesis Analysis

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Methanediol
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.